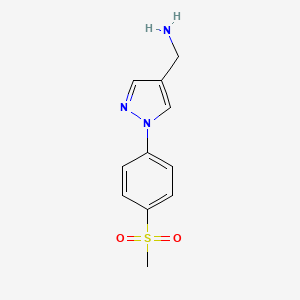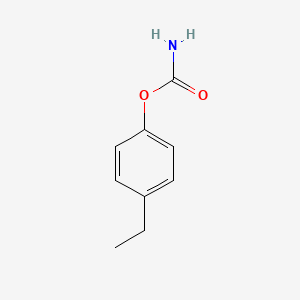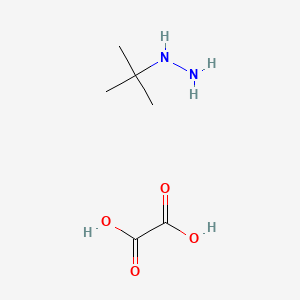![molecular formula C7H7N5 B8704217 4,7,8,9,12-pentazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene](/img/structure/B8704217.png)
4,7,8,9,12-pentazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Dihydro-7h-pyrrolo[3’,4’:3,4]pyrazolo[1,5-b][1,2,4]triazine is a heterocyclic compound with a unique structure that combines elements of pyrrole, pyrazole, and triazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
The synthesis of 8,9-Dihydro-7h-pyrrolo[3’,4’:3,4]pyrazolo[1,5-b][1,2,4]triazine typically involves the condensation of 1,3-difunctional electrophilic substrates with hydrazines. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
8,9-Dihydro-7h-pyrrolo[3’,4’:3,4]pyrazolo[1,5-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions where the nitrogen atoms are present.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
8,9-Dihydro-7h-pyrrolo[3’,4’:3,4]pyrazolo[1,5-b][1,2,4]triazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly for its anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 8,9-Dihydro-7h-pyrrolo[3’,4’:3,4]pyrazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The pathways involved include the modulation of signaling cascades that regulate cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
8,9-Dihydro-7h-pyrrolo[3’,4’:3,4]pyrazolo[1,5-b][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity, similar to 8,9-Dihydro-7h-pyrrolo[3’,4’:3,4]pyrazolo[1,5-b][1,2,4]triazine.
The uniqueness of 8,9-Dihydro-7h-pyrrolo[3’,4’:3,4]pyrazolo[1,5-b][1,2,4]triazine lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C7H7N5 |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
4,7,8,9,12-pentazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene |
InChI |
InChI=1S/C7H7N5/c1-2-10-12-7(9-1)5-3-8-4-6(5)11-12/h1-2,8H,3-4H2 |
InChI-Schlüssel |
KSXHEDRWPBCWGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3N=CC=NN3N=C2CN1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-Amino-4-[(tert-butoxy)carbonyl]phenyl}boronic acid](/img/structure/B8704146.png)











